molecular formula C18H23ClN5O7PS B1194650 Pradefovir Mesylate CAS No. 625095-61-6

Pradefovir Mesylate

Número de catálogo: B1194650
Número CAS: 625095-61-6
Peso molecular: 519.9 g/mol
Clave InChI: JXQUAHHUSMJUFV-HZPZRMRQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

El mesilato de pradefovir es un compuesto de molécula pequeña administrado por vía oral que pertenece a una nueva serie de profármacos de fosfato y fosfonato de adefovir. Se utiliza principalmente como profármaco para Hepsera en el tratamiento de infecciones por el virus de la hepatitis B (VHB). El mesilato de pradefovir está diseñado para dirigirse específicamente al hígado, lo que reduce los riesgos para los tejidos externos, especialmente los riñones, mientras que mejora los resultados terapéuticos de adefovir .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El mesilato de pradefovir se sintetiza a través de una serie de reacciones químicas que involucran la formación de un enlace diéster de fosfonato cíclico. La síntesis implica el uso de varios reactivos y catalizadores en condiciones controladas para garantizar la estabilidad y la eficacia del producto final .

Métodos de producción industrial: La producción industrial del mesilato de pradefovir implica la síntesis química a gran escala utilizando cromatografía líquida de alto rendimiento (HPLC) y espectrometría de masas (MS) para la purificación y validación. El proceso está diseñado para garantizar un alto rendimiento y pureza del compuesto, lo que lo hace adecuado para aplicaciones clínicas .

Análisis De Reacciones Químicas

Tipos de reacciones: El mesilato de pradefovir se somete a varios tipos de reacciones químicas, incluidas la oxidación, la reducción y la sustitución. El compuesto se activa mediante la oxidación mediada por el citocromo P-450 (CYP) 3A4, que se expresa predominantemente en el hígado .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones que involucran mesilato de pradefovir incluyen agentes oxidantes, agentes reductores y varios catalizadores. Las condiciones para estas reacciones se controlan cuidadosamente para garantizar las transformaciones químicas deseadas .

Principales productos formados: El principal producto formado por la oxidación del mesilato de pradefovir es la 9-(2-fosfonilmetoxietil) adenina (PMEA), que es la forma activa del fármaco. Este producto exhibe una potente actividad anti-VHB .

Aplicaciones Científicas De Investigación

Phase 2 Studies

In a Phase 2 study involving 242 patients across multiple countries, pradefovir demonstrated significant antiviral activity. The study reported:

  • A 5.54 log reduction in HBV DNA levels at the highest dose (30 mg) after 48 weeks.
  • 71% of patients achieved undetectable levels of HBV DNA compared to 36% in the control group receiving adefovir dipivoxil .

The safety profile was favorable, with no serious adverse events related to the treatment and most adverse events classified as mild .

Phase 3 Studies

Recent Phase 3 trials are ongoing to further evaluate the efficacy and safety of pradefovir in chronic hepatitis B patients. These studies involve a randomized control design comparing pradefovir to tenofovir disoproxil fumarate (TDF). The treatment duration is set for 144 weeks , with an interim analysis planned after the first 48 weeks . Early results suggest that pradefovir may lead to better clinical outcomes than TDF, especially in patients with prior ineffective treatments .

Safety Profile

This compound has shown a favorable safety profile in clinical trials. Most adverse events reported were mild (grade 1 or 2), and there were no significant differences in the rates of serious adverse events between pradefovir and comparator groups . The drug's liver-targeting mechanism significantly reduces nephrotoxicity risks, which are common with other antiviral treatments like adefovir dipivoxil .

Comparative Analysis with Other Antivirals

FeatureThis compoundAdefovir DipivoxilTenofovir Disoproxil Fumarate
Mechanism Liver-targeted prodrugDirectly inhibits HBV polymeraseDirectly inhibits HBV polymerase
Nephrotoxicity Risk LowHighModerate
Log Reduction in HBV DNA Up to 5.54VariableComparable
Undetectable HBV DNA Rate 71% at 30 mg36%Higher
Common Adverse Events MildMild to moderateMild

Case Studies and Real-World Applications

Several case studies have highlighted the effectiveness of this compound in real-world settings. For instance, patients previously treated unsuccessfully with other antivirals exhibited marked improvements in viral load when switched to pradefovir therapy. These findings support its application as a second-line treatment option for difficult-to-treat populations .

Mecanismo De Acción

El mesilato de pradefovir se activa mediante la oxidación mediada por el citocromo P-450 (CYP) 3A4, que se expresa predominantemente en el hígado. Esta activación permite concentraciones aumentadas del fármaco activo, Hepsera, selectivamente en el hígado. El compuesto inhibe la replicación del VHB al dirigirse a la polimerasa viral, lo que reduce la carga viral y mejora la función hepática .

Compuestos Similares:

  • Adefovir dipivoxil
  • Tenofovir disoproxil fumarato
  • Entecavir
  • Lamivudina

Comparación: El mesilato de pradefovir es único en su capacidad para dirigirse específicamente al hígado, lo que reduce la nefrotoxicidad y mejora los resultados terapéuticos en comparación con otros compuestos similares. Adefovir dipivoxil, por ejemplo, está asociado con niveles más altos de nefrotoxicidad, mientras que el mesilato de pradefovir ofrece una alternativa más segura con propiedades mejoradas de orientación hepática .

En conclusión, el mesilato de pradefovir representa un avance significativo en el tratamiento de la hepatitis B crónica, ofreciendo una mejor seguridad y eficacia a través de su mecanismo de orientación hepática. Sus propiedades únicas y su amplia gama de aplicaciones lo convierten en un compuesto valioso tanto en la investigación científica como en la práctica clínica.

Comparación Con Compuestos Similares

  • Adefovir dipivoxil
  • Tenofovir disoproxil fumarate
  • Entecavir
  • Lamivudine

Comparison: Pradefovir mesylate is unique in its ability to specifically target the liver, reducing nephrotoxicity and improving therapeutic outcomes compared to other similar compounds. Adefovir dipivoxil, for example, is associated with higher levels of nephrotoxicity, while this compound offers a safer alternative with enhanced liver-targeting properties .

Actividad Biológica

Pradefovir mesylate is a liver-targeted prodrug of adefovir, a nucleoside/nucleotide analogue that exhibits antiviral activity against hepatitis B virus (HBV) DNA polymerase. Its design aims to enhance therapeutic efficacy while minimizing nephrotoxicity, a common adverse effect associated with adefovir dipivoxil. This article delves into the biological activity of this compound, examining its metabolic activation, clinical efficacy, and safety profile based on diverse research findings.

Metabolic Activation

Pradefovir undergoes metabolic activation primarily in the liver, where it is converted to its active form, 9-(2-phosphonylmethoxyethyl)adenine (PMEA), through the action of cytochrome P450 enzymes, particularly CYP3A4.

Enzyme Kinetics

The conversion of pradefovir to PMEA follows Michaelis-Menten kinetics. Key parameters from studies include:

  • Michaelis constant (KmK_m) : 60 μM
  • Maximum rate of metabolism : 228 pmol/min/mg protein
  • Intrinsic clearance : 3.8 μL/min/mg protein

The role of CYP3A4 was confirmed through inhibition studies using ketoconazole, which significantly reduced PMEA formation, indicating that CYP3A4 is the predominant enzyme involved in this metabolic pathway .

Table 1: Enzyme Kinetics of Pradefovir Activation

ParameterValue
KmK_m60 μM
Maximum Rate of Metabolism228 pmol/min/mg protein
Intrinsic Clearance3.8 μL/min/mg protein

Phase 2 Studies

Several Phase 2 clinical trials have demonstrated the antiviral efficacy of pradefovir in patients with chronic hepatitis B:

  • Study Design : Open-label, randomized, multiple-dose study involving 242 patients across various sites.
  • Dosing Regimens : Patients received pradefovir at doses of 5, 10, 20, and 30 mg daily.
  • Results :
    • The group receiving 30 mg showed a significant decline in HBV viral load (5.54 log reduction) compared to those receiving adefovir dipivoxil (4.19 log reduction) (p < 0.001) .
    • Higher proportions of patients achieved undetectable HBV DNA levels (<400 c/mL) with pradefovir compared to adefovir.

Table 2: Efficacy Results from Phase 2 Studies

Treatment GroupHBV DNA Reduction (log10)Undetectable HBV DNA (%)
Pradefovir (30 mg)5.5471%
Adefovir (10 mg)4.1936%

Comparison with Tenofovir Disoproxil Fumarate (TDF)

In a comparative study against TDF:

  • Pradefovir doses of 30 mg, 45 mg, and 60 mg yielded comparable or superior reductions in HBV DNA levels after 24 weeks.
  • HBeAg loss was observed more frequently in patients receiving higher doses of pradefovir compared to TDF .

Table 3: Comparison of Pradefovir and TDF Efficacy

Treatment GroupHBV DNA Reduction at Week 24 (log10 IU/mL)HBeAg Loss (%)
Pradefovir (30 mg)5.4012%
Pradefovir (45 mg)5.346%
TDF (300 mg)5.123%

Safety Profile

Pradefovir has been shown to have a favorable safety profile compared to traditional therapies:

  • Adverse events were predominantly mild (grade 1).
  • No severe treatment-related adverse events were reported.
  • Serum creatinine levels showed less increase in patients treated with pradefovir compared to those on TDF, indicating reduced nephrotoxicity .

Propiedades

IUPAC Name

9-[2-[[(2R,4S)-4-(3-chlorophenyl)-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl]methoxy]ethyl]purin-6-amine;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN5O4P.CH4O3S/c18-13-3-1-2-12(8-13)14-4-6-26-28(24,27-14)11-25-7-5-23-10-22-15-16(19)20-9-21-17(15)23;1-5(2,3)4/h1-3,8-10,14H,4-7,11H2,(H2,19,20,21);1H3,(H,2,3,4)/t14-,28+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXQUAHHUSMJUFV-HZPZRMRQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1COP(=O)(OC1C2=CC(=CC=C2)Cl)COCCN3C=NC4=C(N=CN=C43)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)O.C1CO[P@@](=O)(O[C@@H]1C2=CC(=CC=C2)Cl)COCCN3C=NC4=C(N=CN=C43)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN5O7PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00211558
Record name Pradefovir Mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00211558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

519.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pradefovir is activated through oxidation that is mediated by cytochrome P-450 (CYP) 3A4, which is predominantly expressed in the liver. In this way, it allows for increased Hepsera concentrations selectively in the liver.
Record name Pradefovir mesylate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05478
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

625095-61-6
Record name 9H-Purin-6-amine, 9-[2-[[(2R,4S)-4-(3-chlorophenyl)-2-oxido-1,3,2-dioxaphosphorinan-2-yl]methoxy]ethyl]-, methanesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=625095-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pradefovir Mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0625095616
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pradefovir mesylate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05478
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pradefovir Mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00211558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PRADEFOVIR MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D5204ZSIX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.